Cas no 2229587-33-9 (1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol)
1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol Chemical and Physical Properties
Names and Identifiers
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- 1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol
- [1-(5-bromo-2-fluoropyridin-3-yl)cyclopropyl]methanol
- EN300-1908461
- 2229587-33-9
-
- Inchi: 1S/C9H9BrFNO/c10-6-3-7(8(11)12-4-6)9(5-13)1-2-9/h3-4,13H,1-2,5H2
- InChI Key: PXBDUFLAZKZVPG-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=C1)C1(CO)CC1)F
Computed Properties
- Exact Mass: 244.98515g/mol
- Monoisotopic Mass: 244.98515g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 33.1Ų
1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1908461-0.05g |
[1-(5-bromo-2-fluoropyridin-3-yl)cyclopropyl]methanol |
2229587-33-9 | 0.05g |
$1129.0 | 2023-09-18 | ||
| Enamine | EN300-1908461-0.1g |
[1-(5-bromo-2-fluoropyridin-3-yl)cyclopropyl]methanol |
2229587-33-9 | 0.1g |
$1183.0 | 2023-09-18 | ||
| Enamine | EN300-1908461-0.25g |
[1-(5-bromo-2-fluoropyridin-3-yl)cyclopropyl]methanol |
2229587-33-9 | 0.25g |
$1235.0 | 2023-09-18 | ||
| Enamine | EN300-1908461-0.5g |
[1-(5-bromo-2-fluoropyridin-3-yl)cyclopropyl]methanol |
2229587-33-9 | 0.5g |
$1289.0 | 2023-09-18 | ||
| Enamine | EN300-1908461-1.0g |
[1-(5-bromo-2-fluoropyridin-3-yl)cyclopropyl]methanol |
2229587-33-9 | 1g |
$1343.0 | 2023-06-02 | ||
| Enamine | EN300-1908461-2.5g |
[1-(5-bromo-2-fluoropyridin-3-yl)cyclopropyl]methanol |
2229587-33-9 | 2.5g |
$2631.0 | 2023-09-18 | ||
| Enamine | EN300-1908461-5.0g |
[1-(5-bromo-2-fluoropyridin-3-yl)cyclopropyl]methanol |
2229587-33-9 | 5g |
$3894.0 | 2023-06-02 | ||
| Enamine | EN300-1908461-10.0g |
[1-(5-bromo-2-fluoropyridin-3-yl)cyclopropyl]methanol |
2229587-33-9 | 10g |
$5774.0 | 2023-06-02 | ||
| Enamine | EN300-1908461-1g |
[1-(5-bromo-2-fluoropyridin-3-yl)cyclopropyl]methanol |
2229587-33-9 | 1g |
$1343.0 | 2023-09-18 | ||
| Enamine | EN300-1908461-5g |
[1-(5-bromo-2-fluoropyridin-3-yl)cyclopropyl]methanol |
2229587-33-9 | 5g |
$3894.0 | 2023-09-18 |
1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol
Comprehensive Overview of 1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol (CAS No. 2229587-33-9)
1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol (CAS No. 2229587-33-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of heterocyclic compounds, specifically featuring a pyridine ring substituted with bromine and fluorine atoms, coupled with a cyclopropylmethanol moiety. Its unique structural attributes make it a valuable intermediate in the synthesis of bioactive molecules, particularly in drug discovery and material science applications.
The growing interest in 1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol is driven by its potential role in developing small-molecule inhibitors and kinase-targeted therapies. Researchers are exploring its utility in modulating enzymatic activity, which aligns with current trends in precision medicine and personalized therapeutics. Additionally, its halogenated pyridine core is a recurring motif in agrochemicals, making it relevant to sustainable farming solutions—a hot topic in global discussions about food security.
From a synthetic chemistry perspective, the compound’s bromo-fluoro substitution pattern offers versatile reactivity for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations are pivotal in constructing complex molecular architectures, a frequent search query among chemists in academia and industry. The cyclopropylmethanol group further enhances its utility as a conformational constraint in drug design, addressing challenges like metabolic stability and target selectivity.
In the context of green chemistry, 1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol has been studied for its compatibility with eco-friendly catalytic systems. This aligns with the increasing demand for sustainable synthesis methods, a trending topic in scientific literature and patent filings. Its potential applications in bioconjugation and probe development for diagnostic imaging also resonate with advancements in theranostics—a fusion of therapy and diagnostics.
Analytical characterization of this compound typically involves NMR spectroscopy, mass spectrometry, and HPLC purity analysis, techniques frequently searched by quality control professionals. The compound’s stability under various pH conditions and thermal profiles is another area of interest, particularly for formulators optimizing drug delivery systems. Such data is often sought after in pharmaceutical forums and research databases.
Market-wise, CAS No. 2229587-33-9 is cataloged by major chemical suppliers as a high-purity reference standard, reflecting its importance in method validation and regulatory compliance. Its inclusion in structure-activity relationship (SAR) studies underscores its role in hit-to-lead optimization—a key phase in drug development pipelines. Discussions around intellectual property related to its derivatives frequently appear in patent analytics reports, highlighting its commercial relevance.
In summary, 1-(5-bromo-2-fluoropyridin-3-yl)cyclopropylmethanol exemplifies the intersection of medicinal chemistry and materials science. Its multifaceted applications, from catalysis to biopharmaceuticals, position it as a compound of enduring scientific and industrial value. As research continues to uncover new functionalities, this molecule is poised to remain a focal point in innovation-driven sectors.
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